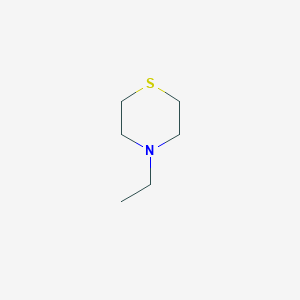
Thiomorpholine,4-ethyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholine,4-ethyl-(9ci) is an organic compound with the molecular formula C₆H₁₃NS It is a heterocyclic compound containing a morpholine ring with an ethyl group attached to the nitrogen atom and a sulfur atom in the ring
準備方法
Synthetic Routes and Reaction Conditions: Thiomorpholine,4-ethyl-(9ci) can be synthesized through several methods. One common method involves the reaction of morpholine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of Thiomorpholine,4-ethyl-(9ci).
Industrial Production Methods: In an industrial setting, the synthesis of Thiomorpholine,4-ethyl-(9ci) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Thiomorpholine,4-ethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Thiomorpholine,4-ethyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Thiomorpholine,4-ethyl-(9ci) involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the chemical environment.
類似化合物との比較
Thiomorpholine,4-ethyl-(9ci) can be compared with other similar compounds, such as:
N-Methylmorpholine: Similar structure but with a methyl group instead of an ethyl group.
Thiomorpholine: Lacks the ethyl group, making it less bulky.
N-Ethylmorpholine: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
Uniqueness: Thiomorpholine,4-ethyl-(9ci)’s unique combination of an ethyl group and a sulfur atom in the morpholine ring gives it distinct chemical properties, making it valuable for specific synthetic and industrial applications.
特性
CAS番号 |
133024-63-2 |
|---|---|
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC名 |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
InChIキー |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
正規SMILES |
CCN1CCSCC1 |
同義語 |
Thiomorpholine, 4-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















